5-Oxohex-2-enoic acid

Description

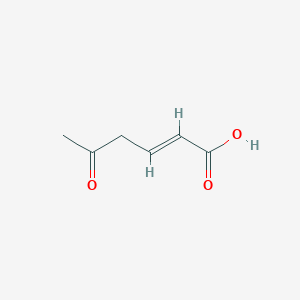

Structure

3D Structure

Properties

IUPAC Name |

(E)-5-oxohex-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-5(7)3-2-4-6(8)9/h2,4H,3H2,1H3,(H,8,9)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQAHOFAHGMZYNU-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 5 Oxohex 2 Enoic Acid

Electrophilic and Nucleophilic Processes at the Carbonyl and Alkene Moieties

The reactivity of 5-oxohex-2-enoic acid is characterized by the electrophilic nature of the carbonyl carbons (at C-1 and C-5) and the β-carbon (C-3) of the α,β-unsaturated system. Nucleophiles can attack these sites, leading to a range of functionalization patterns.

Selective Oxidation and Reduction Reactions

The selective transformation of one of the two carbonyl groups or the carbon-carbon double bond in this compound presents a synthetic challenge that requires careful choice of reagents and reaction conditions.

Selective Reduction:

The reduction of α,β-unsaturated ketones can yield a variety of products, including allylic alcohols (from 1,2-reduction of the ketone), saturated ketones (from 1,4-reduction of the alkene), or saturated alcohols (from reduction of both functionalities).

Reduction of the Ketone: The selective reduction of the ketone at C-5 in the presence of the α,β-unsaturated carboxylic acid can be achieved using certain chemoselective reducing agents. For instance, ammonia borane in neat water has been shown to selectively reduce ketones and aldehydes to alcohols while leaving α,β-unsaturated double bonds intact. This method is compatible with various functional groups, including esters and carboxylic acids.

Reduction of the Alkene (Conjugate Reduction): The carbon-carbon double bond in the α,β-unsaturated system can be selectively reduced, leaving the ketone and carboxylic acid groups untouched. This is a common transformation known as conjugate reduction or 1,4-reduction. Various catalytic systems are effective for this purpose. For example, iridium-catalyzed transfer hydrogenation using formic acid as a hydride source in water is highly selective for the 1,4-reduction of α,β-unsaturated acids and esters. Similarly, palladium on carbon (Pd/C) with a catalyst poison like diphenylsulfide can be used for the selective hydrogenation of alkenes without affecting other reducible groups.

Reduction of Both Carbonyl and Alkene: Stronger reducing agents, such as sodium borohydride in the presence of certain catalysts or under specific conditions, can lead to the reduction of both the ketone and the double bond.

Selective Oxidation:

Specific oxidation of this compound is less commonly described in the literature. However, general methods for the oxidation of similar substrates can be considered. For instance, the oxidation of the carbon chain could potentially be achieved using strong oxidizing agents, though this would likely lead to cleavage of the molecule. The selective oxidation of the methyl group at the end of the chain to a carboxylic acid, for example, would require a highly specific enzymatic or catalytic system that is not readily apparent from the general literature.

| Reaction Type | Reagent/Catalyst System | Selective Transformation | Product Type |

| Ketone Reduction | Ammonia Borane / Water | C=O at C-5 | 5-hydroxyhex-2-enoic acid |

| Alkene Reduction | Iridium catalyst / Formic Acid | C=C double bond | 5-oxohexanoic acid |

| Alkene Reduction | Pd/C / Diphenylsulfide / H₂ | C=C double bond | 5-oxohexanoic acid |

Addition Reactions to the α,β-Unsaturated System

The conjugated system in this compound is susceptible to nucleophilic attack at the β-carbon (C-3), a process known as conjugate addition or Michael addition. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

The regioselectivity of nucleophilic attack (1,2-addition to the carbonyl vs. 1,4-addition to the alkene) is influenced by the nature of the nucleophile and the reaction conditions. "Soft" nucleophiles, such as enamines, organocuprates, and thiols, generally favor 1,4-addition, while "hard" nucleophiles, like organolithium and Grignard reagents, tend to prefer 1,2-addition to the carbonyl group.

A typical Michael addition to this compound would involve the attack of a nucleophile at the C-3 position, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this enolate at the α-carbon (C-2) yields the 1,4-adduct.

| Nucleophile Type | Favored Addition | Product Type |

| Soft Nucleophiles (e.g., R₂CuLi, RSH, enamines) | 1,4-Conjugate Addition | 3-substituted-5-oxohexanoic acid derivatives |

| Hard Nucleophiles (e.g., RLi, RMgX) | 1,2-Direct Addition | 1-substituted-1-hydroxy-5-oxohex-2-enoic acid derivatives |

Esterification and Amidation Transformations

The carboxylic acid functionality of this compound can readily undergo esterification and amidation reactions.

Esterification:

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) under dehydrating conditions. This is known as Fischer esterification. Alternatively, the carboxylic acid can be activated to facilitate esterification under milder conditions. Common activating agents include carbodiimides such as dicyclohexylcarbodiimide (DCC), which, in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), form an activated intermediate that is readily attacked by the alcohol.

Amidation:

Similar to esterification, amidation involves the reaction of the carboxylic acid with an amine. Direct reaction requires high temperatures to drive off the water formed. More commonly, the carboxylic acid is activated using peptide coupling reagents. A wide array of such reagents exists, including HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole), which facilitate amide bond formation under mild conditions with high yields. These methods are widely used in peptide synthesis and are applicable to a broad range of carboxylic acids and amines.

| Transformation | Reagents | Description |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Fischer esterification, typically requires heat and removal of water. |

| Esterification | Alcohol, DCC, DMAP | Mild conditions, proceeds via an activated O-acylisourea intermediate. |

| Amidation | Amine, High Temperature | Direct thermal amidation, often less efficient. |

| Amidation | Amine, Coupling Reagent (e.g., HATU, HOBt) | Mild conditions, high yields, forms an activated ester intermediate. |

Intramolecular Cyclization and Rearrangement Mechanisms

The presence of multiple functional groups in this compound allows for various intramolecular reactions, leading to the formation of cyclic structures.

Formation of Furanone Derivatives via Intramolecular Cyclization

γ-Keto acids can undergo intramolecular cyclization to form five-membered lactones, specifically furanone derivatives. In the case of this compound, a plausible pathway to a furanone involves the initial reduction of the ketone at C-5 to a hydroxyl group, forming 5-hydroxyhex-2-enoic acid. This intermediate can then undergo acid-catalyzed lactonization.

The mechanism for this acid-catalyzed lactonization involves the protonation of the carboxylic acid, followed by intramolecular nucleophilic attack by the hydroxyl group at C-5 onto the activated carbonyl carbon of the carboxylic acid. Subsequent dehydration leads to the formation of a five-membered lactone ring. Depending on the position of the double bond after cyclization and dehydration, different furanone isomers could be formed. A likely product is 5-methyl-2(5H)-furanone.

While direct cyclization of this compound to a furanone without prior reduction is conceivable, it would likely require more forcing conditions or specific catalysts to facilitate the necessary tautomerization and cyclization cascade.

Exploring Alternative Cyclization Pathways and Products

The rich functionality of this compound suggests the potential for other intramolecular cyclization reactions beyond simple lactonization, although specific examples in the literature for this particular molecule are scarce.

Intramolecular Aldol-type Condensation: Under basic conditions, an enolate could be formed at the C-4 or C-6 position. An intramolecular aldol (B89426) reaction could then occur, with the enolate attacking one of the carbonyl groups. For example, deprotonation at C-4 could lead to an enolate that attacks the C-1 carbonyl, which after dehydration could potentially lead to a five-membered carbocyclic ring. However, the formation of a five- or six-membered ring is generally favored in intramolecular aldol reactions.

Nazarov Cyclization Analogue: The Nazarov cyclization is an electrocyclic reaction of divinyl ketones to form cyclopentenones. While this compound is not a divinyl ketone, under certain conditions, it might be possible to generate a related pentadienyl cation intermediate that could undergo a similar 4π-electrocyclization, potentially leading to a five-membered ring system.

Pauson-Khand Type Reaction: The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. While not a direct intramolecular reaction of this compound itself, the α,β-unsaturated system could potentially participate as the alkene component in an intramolecular Pauson-Khand reaction if an alkyne moiety were present elsewhere in the molecule.

These alternative pathways are speculative and would depend on the specific reaction conditions and the potential for the molecule to adopt the necessary conformations for cyclization.

Kinetic and Thermodynamic Aspects of this compound Transformations

The study of the kinetic and thermodynamic parameters governing the transformations of this compound is essential for a comprehensive understanding of its chemical behavior. While specific experimental data for this compound is not extensively documented in publicly accessible literature, a detailed analysis of its structural features allows for a scientifically grounded discussion of its expected reactivity. This compound is an α,β-unsaturated γ-keto carboxylic acid, and its reactivity is dictated by the interplay of the carboxylic acid, the conjugated carbon-carbon double bond, and the ketone functional groups.

Transformations of this compound can be broadly categorized into several reaction types, including, but not limited to, isomerizations, cyclizations, and degradation pathways. The kinetic and thermodynamic favorability of these transformations is influenced by factors such as reaction conditions (e.g., temperature, pH, solvent) and the presence of catalysts.

One of the key considerations for this compound is the potential for isomerization. The double bond at the C2-C3 position can exist in either the (E) or (Z) configuration. Generally, the (E)-isomer, with the carbon chain extending on opposite sides of the double bond, is the more thermodynamically stable form due to reduced steric hindrance. The interconversion between these isomers would involve surmounting a significant activation energy barrier, making the process kinetically controlled under standard conditions.

Another significant aspect of its reactivity is its potential to undergo intramolecular reactions. The presence of a ketone at the C5 position and a carboxylic acid at the C1 position allows for the possibility of cyclization reactions. For instance, an intramolecular aldol-type reaction could potentially lead to the formation of a five- or six-membered ring, which are thermodynamically favored. The kinetics of such cyclizations would be dependent on the conformational flexibility of the molecule and the activation energy required to achieve the necessary transition state geometry.

Furthermore, as an α,β-unsaturated carbonyl compound, this compound is susceptible to nucleophilic attack at the β-carbon (C3) in a Michael-type addition. The thermodynamics of such additions are generally favorable, leading to the formation of a more stable saturated system. The kinetics of these reactions, however, are highly dependent on the nature of the nucleophile and the reaction conditions.

Degradation of this compound could proceed through various pathways, including decarboxylation, although this is less common for γ-keto acids compared to β-keto acids. Retro-aldol reactions, which are the reverse of aldol condensations, could also contribute to its degradation, breaking the carbon-carbon backbone. These reactions are often reversible, and their equilibrium position is sensitive to the reaction conditions. The kinetics of retro-aldol reactions are influenced by the stability of the resulting fragments.

To illustrate the kinetic and thermodynamic principles that would govern the transformations of this compound, the following tables present representative data for analogous reactions found in the broader class of α,β-unsaturated carbonyl compounds and keto acids. It is important to note that this data is not specific to this compound but provides a comparative basis for understanding its potential reactivity.

| Reaction Type | Model Compound | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference Reaction Conditions |

|---|---|---|---|---|

| Michael Addition | Methyl vinyl ketone + Thiophenol | 1.2 x 10-2 M-1s-1 | 45 | Methanol, 25 °C |

| Retro-Aldol Reaction | Diacetone alcohol | 4.7 x 10-5 s-1 | 88 | Aqueous base, 25 °C |

| Isomerization (Z to E) | (Z)-Cinnamic acid | ~10-6 s-1 | ~180 | Photochemical isomerization |

| Reaction Type | Model Compound | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|---|---|

| Cyclization (Lactonization) | γ-Hydroxybutyric acid | -21 | -15 | 20 |

| Keto-Enol Tautomerism | Acetone (B3395972) | +24 | +16 | -27 |

| Decarboxylation | Acetoacetic acid (a β-keto acid) | -27 | -48 | -70 |

The data in these tables highlight general trends. For instance, Michael additions are typically kinetically accessible and thermodynamically favorable. Retro-aldol reactions often have higher activation energies, indicating a greater kinetic barrier. The thermodynamics of cyclization are often favorable, especially for the formation of five- and six-membered rings. While these values provide a useful framework, the actual kinetic and thermodynamic parameters for this compound would need to be determined through specific experimental measurements or high-level computational studies.

Advanced Spectroscopic and Analytical Characterization of 5 Oxohex 2 Enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5-Oxohex-2-enoic acid. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR techniques, a complete picture of the atomic connectivity and chemical environment can be assembled. The molecule is typically analyzed as the (E)-isomer, which is generally the more thermodynamically stable configuration for α,β-unsaturated acids.

The ¹H NMR spectrum of this compound provides detailed information about the number of different types of protons, their chemical environments, and their proximity to one another. The expected proton signals are for the methyl group, the two methylene (B1212753) groups, the two vinyl protons, and the carboxylic acid proton.

The vinylic protons at the C2 and C3 positions are expected to appear as doublets of doublets due to coupling with each other and the adjacent methylene group. The proton at C3 (H3) would likely resonate further downfield than the proton at C2 (H2) due to the influence of the ketone group. The coupling constant (J-value) between these two vinylic protons would be indicative of the double bond geometry, with a larger J-value (typically 12-18 Hz) confirming the trans or (E)-configuration.

The protons of the methylene group at C4 would be split by the adjacent vinylic proton at C3 and the methylene group at C5, resulting in a complex multiplet. The methyl protons at C6 would appear as a singlet, being adjacent to the carbonyl group of the ketone. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a significantly downfield chemical shift, and its position can be concentration-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for (E)-5-Oxohex-2-enoic Acid

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H2 | 6.0 - 6.2 | d | ~15 |

| H3 | 6.8 - 7.1 | dt | ~15, ~7 |

| H4 | 2.8 - 3.0 | t | ~7 |

| H6 | 2.2 - 2.4 | s | - |

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum of this compound reveals six distinct carbon signals, corresponding to each carbon atom in the molecule. The chemical shifts of these signals are indicative of the electronic environment of each carbon.

The carbonyl carbons of the carboxylic acid (C1) and the ketone (C5) are expected to be the most downfield signals due to the strong deshielding effect of the oxygen atoms. The olefinic carbons (C2 and C3) will resonate in the typical range for sp² hybridized carbons, with C3 likely being more downfield than C2 due to its proximity to the ketone. The methylene carbon (C4) and the methyl carbon (C6) will appear at the most upfield positions in the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for (E)-5-Oxohex-2-enoic Acid

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (COOH) | 168 - 172 |

| C2 | 120 - 125 |

| C3 | 145 - 150 |

| C4 | 35 - 40 |

| C5 (C=O) | 205 - 210 |

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

To definitively assign the ¹H and ¹³C NMR signals and confirm the structure of this compound, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For instance, a cross-peak between the signals of H2 and H3 would confirm their vicinal relationship across the double bond. Similarly, correlations between H3 and the H4 methylene protons would establish the connectivity of the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment links protons to the carbon atoms they are directly attached to. It would be used to unambiguously assign the signals for C2/H2, C3/H3, C4/H4, and C6/H6.

Vibrational and Electronic Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in this compound by detecting the absorption of infrared radiation corresponding to molecular vibrations.

The FTIR spectrum would be characterized by several key absorption bands:

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

Two distinct C=O stretching bands: one for the carboxylic acid carbonyl, expected around 1700-1725 cm⁻¹, and another for the ketone carbonyl, typically around 1710-1720 cm⁻¹. The conjugation with the C=C double bond may slightly lower the frequency of the carboxylic acid carbonyl absorption.

A C=C stretching vibration for the α,β-unsaturated system, which is expected in the region of 1620-1650 cm⁻¹.

C-H stretching and bending vibrations for the methyl, methylene, and vinylic C-H bonds.

Table 3: Characteristic FTIR Absorption Bands for (E)-5-Oxohex-2-enoic Acid

| Functional Group | Vibration | Predicted Absorption Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Ketone | C=O stretch | 1710 - 1720 |

| Carboxylic Acid | C=O stretch | 1700 - 1725 |

| Alkene | C=C stretch | 1620 - 1650 |

| Alkene | =C-H bend | 960 - 980 (for trans) |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. This compound contains a conjugated system formed by the C=C double bond and the C=O group of the carboxylic acid. This conjugation leads to characteristic electronic transitions that can be observed in the UV region.

The primary electronic transition of interest is the π → π* transition of the conjugated enone system. This transition involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The presence of the conjugated system lowers the energy required for this transition, resulting in an absorption maximum (λmax) at a longer wavelength compared to non-conjugated systems. The λmax for this compound is expected to be in the range of 210-240 nm. A weaker n → π* transition, involving the promotion of a non-bonding electron from the oxygen of the carbonyl group to a π* antibonding orbital, may also be observed at a longer wavelength with a much lower intensity.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis (e.g., LC-MS, GC-MS)

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), is a cornerstone for the molecular identification of this compound. These methods provide precise molecular weight information and offer insights into the compound's structure through controlled fragmentation.

In LC-MS analysis, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed. For this compound (molar mass: 128.13 g/mol ), ESI would likely generate a prominent pseudomolecular ion in negative ion mode, [M-H]⁻, at a mass-to-charge ratio (m/z) of 127.04. In positive ion mode, the protonated molecule, [M+H]⁺, at m/z 129.05 or adducts with solvent ions like sodium, [M+Na]⁺, may also be observed.

Loss of CO₂ (decarboxylation): A neutral loss of 44 Da from the carboxyl group is a common fragmentation for carboxylic acids, which would yield a fragment ion at m/z 83.

Cleavage adjacent to the ketone: Alpha-cleavage on either side of the carbonyl group is a characteristic fragmentation for ketones. miamioh.edu This could lead to the loss of an acetyl group (CH₃CO•) or cleavage of the C4-C5 bond.

Analysis by GC-MS is more challenging for polar, non-volatile compounds like keto acids. mdpi.com These molecules are often thermally unstable and prone to decarboxylation at the high temperatures used in GC inlets. mdpi.com Therefore, derivatization is typically required to increase volatility and thermal stability. A common approach is silylation, which converts the acidic proton into a less reactive trimethylsilyl (B98337) (TMS) group.

The table below outlines the expected primary ions for this compound in a typical LC-MS analysis.

| Ion Type | Formula | Predicted m/z | Ionization Mode |

| Pseudomolecular Ion | [C₆H₇O₃]⁻ | 127.04 | Negative (ESI⁻) |

| Protonated Molecule | [C₆H₉O₃]⁺ | 129.05 | Positive (ESI⁺) |

| Sodium Adduct | [C₆H₈O₃Na]⁺ | 151.03 | Positive (ESI⁺) |

| Decarboxylated Fragment | [C₅H₇O]⁻ | 83.05 | Negative (MS/MS) |

Advanced Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are fundamental for isolating this compound from reaction mixtures, assessing its purity, and performing quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most powerful and widely used methods for these purposes.

HPLC is a versatile technique used for both the analysis of small samples and the purification of larger quantities (preparative HPLC) of this compound. Given the compound's polarity due to the carboxylic acid group, reversed-phase HPLC is the method of choice.

For analytical purposes , a typical HPLC setup would involve a C18 stationary phase column. The mobile phase would likely consist of a mixture of an aqueous solvent (often containing an acid like trifluoroacetic acid (TFA) or a buffer like ammonium (B1175870) formate (B1220265) to ensure the carboxylic acid is in its protonated form for better retention and peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. labcompare.comsielc.com Detection is commonly achieved using a UV detector, as the α,β-unsaturated carbonyl system in this compound is expected to have a UV absorbance maximum.

For preparative purposes , the principles remain the same, but the scale is increased. labcompare.comlcms.cz Larger columns with greater stationary phase capacity are used, and higher flow rates are employed to process more material. The goal is to separate the target compound from impurities, collecting the purified fraction as it elutes from the column. Method development often begins at the analytical scale to optimize separation (selectivity) before scaling up. google.com

The following table details a hypothetical analytical HPLC method suitable for this compound.

| Parameter | Value |

| Column | C18, 5 µm particle size, 4.6 x 150 mm |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher backpressures compared to traditional HPLC. waters.com This results in significantly improved resolution, higher sensitivity, and much faster analysis times. nih.gov

For this compound, a UPLC method would provide a more detailed purity profile, capable of separating closely related isomers or impurities that might co-elute in a standard HPLC run. The higher peak concentrations achieved in UPLC also enhance sensitivity, which is particularly beneficial when coupling the system to a mass spectrometer (UPLC-MS). researchgate.netresearchgate.net The fundamental chemistry of the separation is similar to HPLC, typically employing a reversed-phase C18 column and similar mobile phase compositions. nih.gov The primary advantage lies in the speed and efficiency of the separation.

A representative UPLC method for the high-resolution analysis of this compound is outlined below.

| Parameter | Value |

| Column | UPLC BEH C18, 1.7 µm particle size, 2.1 x 50 mm |

| Mobile Phase A | 5 mM Ammonium Acetate in Water |

| Mobile Phase B | Methanol |

| Gradient | 2% B to 98% B over 3 minutes |

| Flow Rate | 0.4 mL/min |

| Detection | UV (PDA) or Mass Spectrometry (MS) |

| Injection Volume | 1-2 µL |

Computational and Theoretical Investigations of 5 Oxohex 2 Enoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-Oxohex-2-enoic acid at the molecular level. These in-silico approaches allow for a detailed examination of its electronic landscape, which governs its chemical behavior.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the molecular geometry and stability of organic compounds like this compound. By solving the Schrödinger equation in a computationally efficient manner, DFT can determine the lowest energy conformation of the molecule, providing precise bond lengths, bond angles, and dihedral angles.

| Parameter | Predicted Value |

|---|---|

| C=O (carbonyl) bond length | ~1.22 Å |

| C=C bond length | ~1.34 Å |

| C-C single bond length (conjugated) | ~1.47 Å |

| C-C single bond length (non-conjugated) | ~1.53 Å |

| O-H bond length | ~0.97 Å |

| C-C=O bond angle | ~120° |

| C=C-C bond angle | ~122° |

Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction and Mechanistic Rationalization

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For this compound, the distribution and energies of these frontier orbitals are critical in understanding its susceptibility to nucleophilic and electrophilic attack.

The LUMO of this compound is expected to be localized over the α,β-unsaturated system, particularly at the β-carbon, making this position susceptible to nucleophilic attack, such as in Michael additions. youtube.com Conversely, the HOMO is likely to have significant contributions from the oxygen atoms of the carbonyl and carboxyl groups, as well as the π-system of the double bond, indicating potential sites for electrophilic attack. The energy gap between the HOMO and LUMO also provides a measure of the molecule's kinetic stability and reactivity.

| Property | Predicted Characteristic |

|---|---|

| HOMO Energy | Relatively low, indicating moderate nucleophilicity |

| LUMO Energy | Relatively low, indicating susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Moderate, suggesting reasonable kinetic stability |

| HOMO Localization | Oxygen atoms and π-system |

| LUMO Localization | α,β-unsaturated system, particularly the β-carbon |

Conformational Analysis and Potential Energy Surfaces

The flexibility of the single bonds in this compound allows for the existence of multiple conformers. Conformational analysis aims to identify the stable conformations and the energy barriers for their interconversion. This is often achieved by constructing a potential energy surface (PES), which maps the energy of the molecule as a function of its geometric parameters, such as dihedral angles. libretexts.org

For this compound, rotation around the C-C single bonds can lead to different spatial arrangements of the keto and carboxylic acid groups. Computational studies on similar α,β-unsaturated carbonyl compounds suggest that the s-trans and s-cis conformations around the C-C single bond of the conjugated system are the most significant. nih.gov The relative energies of these conformers are influenced by a delicate balance of steric hindrance and electronic effects. The PES can reveal the lowest energy pathways for conformational changes, which is crucial for understanding its dynamic behavior in different environments.

Theoretical Prediction of Spectroscopic Properties and Experimental Validation

Computational chemistry plays a vital role in predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. For this compound, theoretical predictions of its infrared (IR) and nuclear magnetic resonance (NMR) spectra are particularly valuable.

Theoretical IR spectra can be calculated from the vibrational frequencies obtained from DFT calculations. These predicted spectra can help in the assignment of experimental IR bands to specific molecular vibrations. For this compound, characteristic vibrational modes would include the C=O stretching of the ketone and carboxylic acid, the C=C stretching of the alkene, and the O-H stretching of the carboxylic acid. libretexts.orgorgchemboulder.com

Similarly, computational methods can predict the ¹H and ¹³C NMR chemical shifts. github.ionih.gov These predictions are based on calculating the magnetic shielding of each nucleus in the molecule's optimized geometry. Comparing the predicted NMR spectra with experimental data can aid in the structural elucidation and conformational analysis of this compound.

| Spectroscopic Technique | Predicted Feature | Approximate Predicted Value |

|---|---|---|

| IR Spectroscopy | C=O stretch (ketone) | ~1715 cm⁻¹ |

| IR Spectroscopy | C=O stretch (carboxylic acid) | ~1760-1690 cm⁻¹ |

| IR Spectroscopy | C=C stretch | ~1640 cm⁻¹ |

| IR Spectroscopy | O-H stretch | ~3300-2500 cm⁻¹ (broad) |

| ¹³C NMR Spectroscopy | C=O (ketone) | ~200 ppm |

| ¹³C NMR Spectroscopy | C=O (carboxylic acid) | ~170 ppm |

| ¹³C NMR Spectroscopy | C=C (β-carbon) | ~140 ppm |

| ¹³C NMR Spectroscopy | C=C (α-carbon) | ~125 ppm |

| ¹H NMR Spectroscopy | COOH | ~10-12 ppm |

| ¹H NMR Spectroscopy | Vinyl protons | ~6-7 ppm |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. By mapping the reaction pathways and locating the transition states, it is possible to understand the energetics and kinetics of reactions involving this compound.

Biological Relevance and Pharmacological Potential of 5 Oxohex 2 Enoic Acid Derivatives

Bioactivity and Therapeutic Applications of 5-Oxohex-2-enoic Acid Analogues

The modification of the this compound structure has given rise to analogues with notable bioactivity, particularly in the realms of inflammation and pain modulation.

Analogues of this compound have demonstrated potential as anti-inflammatory agents. One such derivative, 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid (AOPHA), has been identified as an inhibitor of peptidylglycine alpha-monooxygenase (PAM), an enzyme involved in the biosynthesis of neuropeptides like Substance P, which are established mediators of inflammation. The methyl ester of AOPHA was found to inhibit carrageenan-induced edema in rats in a dose-dependent manner. Notably, the anti-inflammatory mechanism of this analogue does not appear to involve the inhibition of cyclooxygenase (COX) enzymes.

The development of anti-inflammatory agents often targets enzymes like COX and 5-lipoxygenase (5-LOX), which are crucial for the production of inflammatory mediators from arachidonic acid. While direct studies on this compound derivatives are limited, the broader class of modified organic acids is frequently evaluated for this activity. For instance, synthetic compounds designed to inhibit COX-2 and 5-LOX are considered promising anti-inflammatory drug candidates due to their potential for efficacy with fewer gastrointestinal side effects compared to non-selective NSAIDs.

Table 1: Anti-inflammatory Activity of a this compound Analogue

| Compound | Biological Target | Observed Effect | Mechanism of Action |

|---|

The pathways that mediate inflammation are closely linked to those that signal pain. Prostaglandins (B1171923) and leukotrienes, produced via the COX and LOX pathways respectively, not only promote inflammation but also sensitize nerve endings, contributing to the sensation of pain. Therefore, compounds that exhibit anti-inflammatory properties by inhibiting these pathways are also likely to possess analgesic effects.

The development of derivatives from parent compounds like 5-acetamido-2-hydroxy benzoic acid has shown that modifications to a core structure can enhance analgesic activity, often through increased selectivity for the COX-2 enzyme. Although specific analgesic studies on this compound derivatives are not detailed in the available literature, the established link between anti-inflammatory and analgesic mechanisms suggests a potential avenue for the development of novel pain modulators based on this structure.

The antimicrobial and antifungal potential of organic acids and their derivatives is an area of active research. The efficacy of these compounds often depends on specific structural features, such as the presence and position of hydroxyl or methoxy (B1213986) groups, which can influence their ability to penetrate microbial cell walls and disrupt cellular processes. While general studies show that modifying phytochemicals can enhance their antimicrobial activity, specific research detailing the antimicrobial or antifungal properties of this compound derivatives is not presently available.

Based on a comprehensive search of available scientific literature, there is currently no specific information detailing the biological relevance and pharmacological potential of this compound derivatives in the precise contexts requested by the outline.

Specifically, searches for peer-reviewed studies and data on the following topics yielded no results:

Enzyme Inhibition Studies and Target Identification: No studies were found that investigate the inhibition of Protein Kinase B (PknB) by this compound or its derivatives.

Exploration of Other Pharmacological Activities: There is no available research on the hemostatic activity of this compound derivatives.

Structure-Activity Relationship (SAR) Studies: No SAR studies for this compound derivatives in the context of interaction with PknB or other biological targets could be located.

Molecular Mechanisms of Action: Information on the molecular mechanisms and receptor interactions of these specific compounds is not present in the available literature.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content strictly adhering to the provided outline. The foundational research connecting this compound derivatives to these specific pharmacological activities does not appear to be available in the public domain.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Building Block for Complex Molecular Architectures

The intrinsic chemical functionalities of 5-oxohex-2-enoic acid make it a valuable synthon for the construction of intricate molecular frameworks. The presence of an α,β-unsaturated carbonyl system allows for conjugate additions (Michael additions), while the ketone and carboxylic acid groups provide sites for a variety of chemical transformations. This trifunctional nature enables chemists to employ it in a range of synthetic strategies to build complex carbocyclic and heterocyclic structures.

One of the key applications of related γ-keto acids is in the synthesis of substituted pyridazinones, a class of heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms. The general synthetic approach involves the cyclocondensation of a γ-keto acid with hydrazine. This reaction proceeds through the formation of a hydrazone at the ketone position, followed by an intramolecular cyclization and dehydration to yield the pyridazinone ring. While direct synthesis from this compound is a plausible route, research has demonstrated this transformation with analogous γ-keto acids, highlighting the utility of this class of compounds in constructing such heterocyclic systems. iglobaljournal.com

Furthermore, the structural motif of an unsaturated keto acid is a key feature in the biosynthesis of jasmonates, a group of plant hormones with a characteristic cyclopentanone (B42830) ring. aston.ac.uknih.govpeerj.com The biosynthesis of jasmonic acid, for instance, involves the cyclization of 12-oxo-phytodienoic acid, an unsaturated keto acid derived from linolenic acid. nih.govresearchgate.net This natural synthetic strategy provides inspiration for the use of this compound and its derivatives as precursors in the laboratory synthesis of jasmonate analogues and other complex cyclopentane-containing natural products. The ability to introduce substituents at various positions on the this compound backbone allows for the creation of a diverse library of complex molecules.

Similarly, prostaglandins (B1171923), a group of physiologically active lipid compounds, also feature a five-membered ring and are derived biosynthetically from unsaturated fatty acids. libretexts.orglibretexts.orgnih.gov The synthetic strategies for prostaglandins often involve the construction of the cyclopentane (B165970) ring from acyclic precursors bearing functionalities similar to those in this compound. libretexts.orgresearchgate.net This underscores the potential of this compound as a starting material for the stereocontrolled synthesis of these biologically important molecules.

Intermediate in the Synthesis of Pharmacologically Active Heterocyclic Compounds

The utility of this compound as a building block extends to the synthesis of heterocyclic compounds with notable pharmacological activities. Its ability to participate in cyclization reactions makes it a valuable intermediate for creating a variety of ring systems that form the core of many therapeutic agents.

A significant example is the synthesis of a chalcone (B49325) derivative of this compound, specifically (E)-6-(4-((E)-3-(3-nitrophenyl)acryloyl)phenyl)-5-oxohex-2-enoic acid, which has shown potential as an anxiolytic and anticonvulsant agent. Research has demonstrated its activity via GABAa receptors, suggesting its promise as a candidate for the treatment of diseases affecting the central nervous system.

The pyridazinone core, accessible from γ-keto acids, is another heterocyclic scaffold of significant pharmacological interest. iglobaljournal.com Substituted pyridazinones are known to exhibit a wide range of biological activities, including cardiovascular, analgesic, and anti-inflammatory properties. The synthesis of these compounds from precursors like this compound opens a pathway to novel drug candidates.

Furthermore, γ-keto acids and their derivatives can be utilized in the synthesis of 2-pyranones, another class of heterocyclic compounds. These six-membered rings containing an oxygen atom are present in a number of natural products and have been investigated for various biological activities. nih.govresearchgate.netsemanticscholar.orgorganic-chemistry.org The synthesis of pyran-2-ones can be achieved through various cyclization strategies starting from appropriate oxoenoic acids, further expanding the utility of this compound in medicinal chemistry.

Role in the Production of Fine Chemicals and Specialty Compounds

The versatility of this compound also positions it as a potential precursor in the synthesis of fine chemicals and specialty compounds, which are high-purity chemicals produced in smaller quantities for specific applications.

One promising area is the synthesis of flavor and fragrance compounds. As previously mentioned, the structure of this compound is related to the precursors of jasmonates. Jasmonates, such as methyl jasmonate and cis-jasmone, are highly valued for their characteristic floral and fruity scents and are widely used in the perfume industry. nih.govpeerj.com Synthetic routes to jasmonate analogues, potentially utilizing this compound as a starting material, could provide access to a range of novel fragrance ingredients.

Potential Applications in Polymerization and Advanced Material Design

The presence of a polymerizable double bond and a reactive carboxylic acid group in this compound suggests its potential for applications in polymer chemistry and the design of advanced materials. Unsaturated carboxylic acids are known to be valuable monomers for the synthesis of biodegradable polymers. researchgate.netmdpi.commdpi.comdntb.gov.ua

The incorporation of monomers like this compound into polymer chains could introduce functionality that can be further modified. The ketone group, for instance, could serve as a site for post-polymerization modification, allowing for the attachment of other molecules or the tuning of the polymer's properties.

Moreover, the difunctional nature of this compound (a double bond and a carboxylic acid) makes it a candidate for use as a cross-linking agent. Cross-linking is a process that connects polymer chains, leading to the formation of a three-dimensional network structure with enhanced mechanical and thermal properties. The carboxylic acid group could react with functional groups on other polymer chains, such as hydroxyl or amine groups, while the double bond could participate in free-radical polymerization to create cross-links. The use of bio-based cross-linking agents derived from natural resources is an area of growing interest for developing more sustainable materials. acs.org

While specific research on the polymerization or use of this compound as a cross-linker is not yet extensively documented, its chemical structure strongly suggests that it is a promising candidate for the development of novel biodegradable polymers and advanced materials with tailored properties.

Future Research Directions and Unaddressed Challenges in 5 Oxohex 2 Enoic Acid Chemistry

Development of Highly Selective and Efficient Synthetic Routes for Specific Isomers

A primary challenge in the field lies in the development of synthetic routes that offer high selectivity and efficiency for producing specific isomers of 5-Oxohex-2-enoic acid. The presence of both a carbon-carbon double bond and a ketone functional group gives rise to positional and stereoisomers, each with potentially distinct chemical and biological properties.

Currently, synthetic methods such as aldol (B89426) condensations and Horner-Wadsworth-Emmons reactions are employed, but often lack the requisite control to selectively yield a desired isomer. Future research must focus on the design and application of novel catalytic systems, including organocatalysis and transition-metal catalysis, to achieve high stereoselectivity (E/Z isomerism) and regioselectivity. The development of enzymatic and chemo-enzymatic strategies could also provide highly specific pathways to desired isomers under mild reaction conditions. A significant hurdle to overcome is the inherent reactivity of the molecule, which can lead to undesired side reactions and polymerization.

| Isomer Type | Key Challenge | Potential Approach |

| Stereoisomers (E/Z) | Achieving high selectivity for either the (E)- or (Z)-isomer. | Development of stereoselective catalysts (e.g., chiral phosphine (B1218219) ligands in Wittig-type reactions) and enzymatic transformations. |

| Positional Isomers | Controlling the position of the ketone and double bond. | Regioselective starting materials and reaction conditions; exploring protecting group strategies. |

Comprehensive Elucidation of Biological Pathways and Molecular Mechanisms of Action

While it is known that oxohexenoic acids are intermediates in the bacterial degradation of aromatic compounds, a comprehensive understanding of the specific biological pathways and molecular mechanisms of action for this compound is largely uncharted territory. Its structural similarity to endogenous metabolites suggests potential roles in various cellular processes.

Future research should aim to identify and characterize the enzymes that metabolize this compound and its derivatives. This includes investigating its potential involvement in metabolic pathways such as fatty acid metabolism and the citric acid cycle. Elucidating its interactions with specific protein targets, including receptors and enzymes, is crucial to understanding its physiological and pathological roles. Techniques such as metabolomics, proteomics, and genetic screening will be instrumental in mapping its biological footprint. A significant challenge will be to differentiate the effects of the parent compound from its various metabolites.

Rational Design of Derivatives with Enhanced Potency and Selectivity for Therapeutic Applications

The inherent reactivity of the α,β-unsaturated ketone moiety in this compound makes it an intriguing scaffold for the rational design of therapeutic agents. This functional group can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles, such as cysteine residues in enzymes.

The key challenge is to design derivatives that exhibit high potency and selectivity for specific therapeutic targets while minimizing off-target effects. Structure-activity relationship (SAR) studies are needed to understand how modifications to the this compound backbone influence biological activity. This involves the synthesis of a library of analogs with systematic variations in stereochemistry, substituent groups, and conformational flexibility. These derivatives can then be screened for activity against a range of therapeutic targets, such as enzymes involved in cancer, inflammation, and infectious diseases. A major hurdle will be to balance the reactivity of the Michael acceptor to ensure target engagement without causing widespread cellular toxicity.

Integration of Advanced Computational Approaches for Predictive Modeling

Advanced computational approaches offer a powerful toolkit to accelerate research into this compound and its derivatives. However, the application of these methods to this specific compound is a largely unexplored area.

Future research should leverage computational tools for a variety of purposes. Quantum chemical calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of different isomers. Molecular docking and molecular dynamics simulations can be used to predict the binding modes and affinities of this compound derivatives to specific protein targets, guiding the rational design of more potent and selective compounds. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of novel derivatives based on their physicochemical properties. The primary challenge in this area is the lack of extensive experimental data for this compound to validate and refine the computational models.

| Computational Method | Application in this compound Research |

| Quantum Chemistry | Elucidate electronic properties and reactivity of isomers. |

| Molecular Docking | Predict binding of derivatives to therapeutic targets. |

| Molecular Dynamics | Simulate the dynamic behavior of the molecule and its complexes. |

| QSAR | Predict biological activity of new derivatives. |

Exploration of Environmental Fate and Sustainable Synthesis Methodologies

Understanding the environmental impact of this compound and developing sustainable methods for its synthesis are critical for its potential large-scale applications. Currently, there is a scarcity of data on its environmental fate, including its persistence, bioaccumulation, and toxicity.

Future research should focus on assessing the biodegradability of this compound and its derivatives in various environmental compartments. Ecotoxicological studies are also needed to determine its potential impact on aquatic and terrestrial organisms. In parallel, the development of green and sustainable synthetic methodologies is paramount. This includes the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions. Biocatalysis and flow chemistry are promising avenues for the sustainable production of this compound. A key challenge will be to develop cost-effective and scalable green synthetic routes that can compete with traditional chemical methods.

Q & A

Q. How can researchers ensure their findings on this compound meet open science criteria?

- Methodological Answer : Deposit raw data in repositories (e.g., Zenodo or Figshare). Share code for analysis and simulations (e.g., GitHub). Use FAIR (Findable, Accessible, Interoperable, Reusable) principles. Publish preprints and engage in peer-reviewed open-access journals. Detailed Materials and Methods sections are critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.